4-(Cyclopentylsulfonyl)aniline
Overview
Description
4-(Cyclopentylsulfonyl)aniline is a chemical compound belonging to the class of sulfonamides. It is characterized by the presence of a cyclopentylsulfonyl group attached to an aniline ring. This compound is widely used in various fields, including medical, environmental, and industrial research, due to its unique properties.
Preparation Methods
The synthesis of 4-(Cyclopentylsulfonyl)aniline typically involves the reaction of cyclopentylsulfonyl chloride with aniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonamide bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
4-(Cyclopentylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols .
Scientific Research Applications
4-(Cyclopentylsulfonyl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is employed in biochemical research to study enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, making it a candidate for drug development.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-(Cyclopentylsulfonyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also affect signaling pathways by binding to receptors and altering their function .
Comparison with Similar Compounds
4-(Cyclopentylsulfonyl)aniline can be compared with other sulfonamide compounds, such as:
4-(Methylsulfonyl)aniline: Similar structure but with a methyl group instead of a cyclopentyl group.
4-(Ethylsulfonyl)aniline: Contains an ethyl group in place of the cyclopentyl group.
4-(Phenylsulfonyl)aniline: Features a phenyl group instead of a cyclopentyl group.
The uniqueness of this compound lies in its cyclopentyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets .
Properties
IUPAC Name |
4-cyclopentylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c12-9-5-7-11(8-6-9)15(13,14)10-3-1-2-4-10/h5-8,10H,1-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGOJORVZBRFCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514009 | |
Record name | 4-(Cyclopentanesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86810-83-5 | |
Record name | 4-(Cyclopentanesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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